6-Trifluoroacetamido-1-hexyne
Description
Contextualizing 6-Trifluoroacetamido-1-hexyne within Functionalized Alkyne Chemistry
Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. wikipedia.orgebi.ac.uk They are highly versatile functional groups that can participate in a wide range of chemical reactions. sigmaaldrich.com Functionalized alkynes, which are alkyne-containing molecules that also possess other functional groups, are particularly important in modern organic synthesis. sigmaaldrich.comrsc.orgrsc.org The presence of additional functionalities allows for sequential reactions and the construction of complex molecular architectures.
This compound fits squarely within this class of reagents. The terminal alkyne provides a reactive handle for various transformations, most notably cycloaddition reactions. sigmaaldrich.com The trifluoroacetamide (B147638) group serves as a protected amine, which can be deprotected under specific conditions to reveal a primary amine for further functionalization. The trifluoroacetyl group offers advantages in certain contexts, such as in the synthesis of N-trifluoroacetyl-protected amidoketones. acs.orgacs.org
Overview of Strategic Importance in Synthetic and Chemical Biology Applications
The strategic importance of this compound lies in its utility as a building block for creating more complex molecules with specific functions, particularly in the realm of bioconjugation and chemical biology. google.comescholarship.orgescholarship.org
The terminal alkyne group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgkilobaser.com This reaction allows for the efficient and specific ligation of the alkyne-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage. organic-chemistry.org This has profound implications for chemical biology, enabling the attachment of probes, tags, or other functional moieties to biomolecules.
The protected amine, after deprotection, provides a site for further chemical modification. For instance, it can be used to attach dyes or other reporter molecules. This dual functionality allows for the construction of sophisticated molecular tools for studying biological processes. A notable application is in the synthesis of doubly labeled ATP analogues for studying ATP cleavage. d-nb.info
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C8H10F3NO |
| Molecular Weight | 209.17 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Detailed Research Findings
Recent research has highlighted the utility of this compound and related compounds in various synthetic contexts. For example, the trifluoroacetamide group has been explored as a zinc-binding group in the design of histone deacetylase inhibitors. mdpi.com In this context, N-trifluoroacetylated compounds were synthesized from amino acids and evaluated for their biological activity. mdpi.com
Furthermore, the versatility of the trifluoroacetamide protecting group is demonstrated in the synthesis of trifluoroacetamidoketones through the Friedel-Crafts acylation of ferrocene (B1249389) with amino acids. acs.orgacs.org This reaction proceeds with in situ protection of the amino group, showcasing an efficient one-pot procedure. acs.orgacs.org The trifluoroacetyl group can also be readily removed under mild conditions, allowing for further synthetic manipulations. acs.orgacs.org
In the field of bioconjugation, the alkyne moiety of similar hexynyl derivatives is crucial for post-synthesis modification of oligonucleotides. kilobaser.com This allows for the attachment of various labels, such as fluorescent dyes and quenchers, to DNA or RNA sequences for applications in diagnostics and advanced imaging. kilobaser.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10F3NO |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-hex-5-ynylacetamide |
InChI |
InChI=1S/C8H10F3NO/c1-2-3-4-5-6-12-7(13)8(9,10)11/h1H,3-6H2,(H,12,13) |
InChI Key |
KDKMWGKBDBWRPF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Studies of 6 Trifluoroacetamido 1 Hexyne
Alkyne Reactivity in Bioorthogonal and Catalytic Systems
The terminal alkyne of 6-Trifluoroacetamido-1-hexyne is the primary site for its participation in powerful cycloaddition reactions, which are foundational in click chemistry and bioorthogonal labeling. The reactivity and regiochemical outcome of these reactions are highly dependent on the catalytic system employed.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency, specificity, and biocompatibility under aqueous conditions. organic-chemistry.org For terminal alkynes such as this compound, this reaction provides a reliable method for forming a stable 1,2,3-triazole linkage. The reaction exhibits an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org
The generally accepted mechanism begins with the formation of a copper(I) acetylide intermediate. wikipedia.org This step is facilitated by the coordination of Cu(I) to the alkyne, which increases the acidity of the terminal proton. wikipedia.orgrsc.org The reaction is understood to be second order with respect to the copper(I) catalyst, suggesting a dinuclear transition state where one copper atom binds the acetylide and a second activates the azide (B81097). organic-chemistry.orgwikipedia.org The rate-determining step is the formation of the azide/copper(I) acetylide complex. nih.govresearchgate.net Subsequent cyclization and protonolysis yield the 1,4-disubstituted triazole product exclusively. organic-chemistry.orgnih.govresearchgate.net The CuAAC reaction is compatible with a wide array of functional groups and can be performed over a broad pH range (4 to 12), making it exceptionally robust for various applications. organic-chemistry.org
| Feature | Description |
| Reaction Type | 1,3-Dipolar Cycloaddition |
| Catalyst | Copper(I) |
| Substrates | Terminal Alkynes and Azides |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High (exclusively 1,4-isomer) nih.govresearchgate.net |
| Key Intermediate | Copper(I) acetylide wikipedia.org |
| Rate Acceleration | 10⁷–10⁸ over uncatalyzed reaction organic-chemistry.org |
| Conditions | Aqueous tolerant, pH 4-12, broad temperature range organic-chemistry.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Methodologies
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent copper-free click reaction widely used for in vivo labeling due to the absence of metal catalyst-induced cytotoxicity. magtech.com.cn The driving force for SPAAC is not a catalyst, but rather the high ring strain of a cyclic alkyne, such as a cyclooctyne. magtech.com.cn This strain significantly lowers the activation energy of the cycloaddition with an azide.
The terminal alkyne in this compound is linear and unstrained. Consequently, it lacks the requisite reactivity to participate in SPAAC under typical conditions. magtech.com.cn The reaction rate of simple, unstrained alkynes with azides is extremely low without the aid of a catalyst, making the thermal Huisgen cycloaddition impractical for most applications and incompatible with biological systems. wikipedia.org Therefore, the reactivity profile of this compound does not include efficient participation in SPAAC, a reactivity domain reserved for specifically designed strained cycloalkynes like cyclononynes and cyclooctynes. magtech.com.cnresearchgate.netacs.org
| Alkyne Type | Key Feature | Reactivity in SPAAC | Rationale |
| Strained Cyclic Alkyne | High ring strain | High | Strain energy is released, lowering the activation barrier for cycloaddition. magtech.com.cn |
| Linear Terminal Alkyne | Unstrained | Negligible | Lacks the intrinsic strain required to drive the reaction without a catalyst. wikipedia.org |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Regioselectivity
As a powerful alternative to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers complementary regioselectivity. When a terminal alkyne like this compound reacts with an azide in the presence of a suitable ruthenium(II) catalyst, such as a pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complex, the reaction yields the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgorganic-chemistry.orgnih.gov
This distinct regiochemical outcome stems from a different mechanistic pathway compared to CuAAC. The proposed RuAAC mechanism involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov Within this intermediate, the first carbon-nitrogen bond forms between the more electronegative internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov The subsequent reductive elimination, which is the rate-determining step, releases the 1,5-triazole product and regenerates the catalyst. organic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to catalyze the reaction of internal alkynes, providing access to fully substituted triazoles, a transformation not possible with CuAAC. organic-chemistry.orgacs.org
| Feature | CuAAC | RuAAC |
| Catalyst | Copper(I) wikipedia.org | Ruthenium(II) organic-chemistry.orgnih.gov |
| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted organic-chemistry.orgacs.org |
| Mechanism | Copper acetylide formation wikipedia.org | Oxidative coupling via ruthenacycle organic-chemistry.orgnih.gov |
| Internal Alkynes | Not reactive | Reactive acs.org |
Reactivity of the Trifluoroacetamide (B147638) Functional Group
The trifluoroacetamide group serves as a robust amine protecting group that influences the molecule's electronic properties and offers a handle for chemical modification through specific cleavage reactions.
Deprotection and Amide Cleavage Mechanisms
The trifluoroacetamide (Tfa) group is valued as a protecting group for amines because it is stable under various conditions but can be readily removed when desired. guidechem.com Cleavage is typically achieved under mild basic conditions, which is orthogonal to many acid-labile protecting groups used in complex syntheses, such as peptide synthesis. guidechem.comgoogle.comgoogle.com
The mechanism of base-catalyzed hydrolysis involves nucleophilic attack of a hydroxide (B78521) ion or other base at the carbonyl carbon of the amide. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and thus susceptible to this attack. A variety of reagents can effectively cleave the Tfa group, often at room temperature, preserving other sensitive functionalities within the molecule. guidechem.comsynarchive.com
| Reagent(s) | Solvent(s) | Temperature | Reference(s) |
| 0.1-0.2 M NaOH or LiOH | Water or Ethanol-Water | 5 °C | guidechem.com |
| K₂CO₃ | Methanol (B129727)/Water | Room Temperature to Reflux | guidechem.comsynarchive.com |
| NH₃/MeOH | Methanol | - | guidechem.com |
| NaBH₄ | THF/Ethanol | - | google.comgoogle.com |
| NaOMe | Methanol/CH₂Cl₂ | Room Temperature | synarchive.com |
Influence on Molecular Electronic Properties and Reaction Pathways
The trifluoroacetyl moiety significantly impacts the electronic landscape of this compound. The three fluorine atoms exert a powerful inductive electron-withdrawing effect, which has several consequences for the molecule's reactivity and physical properties. nih.govresearchgate.net
This electron-withdrawing nature polarizes the N-H bond, increasing the acidity of the amide proton compared to a non-fluorinated analogue. georgiasouthern.edugeorgiasouthern.edu It also decreases the electron density on the nitrogen atom, rendering it less nucleophilic. The high electrophilicity of the carbonyl carbon, as mentioned, facilitates its cleavage. guidechem.com Furthermore, the presence of the bulky and electronegative trifluoromethyl group can influence the conformational preferences around the amide bond, affecting how the molecule interacts with enzymes or catalysts. acs.orgnih.gov Studies on tertiary trifluoroacetamides have shown that they exist as an equilibrium of E- and Z-amide conformers in solution, a property that can be influenced by the steric and electronic environment. acs.orgnih.govacs.org
| Property | Influence of Trifluoroacetamide Group | Consequence |
| Carbonyl Carbon | Increased electrophilicity | Enhanced susceptibility to nucleophilic attack (e.g., hydrolysis). guidechem.com |
| Amide Proton | Increased acidity | Can alter intermolecular interactions and base-catalyzed reaction rates. georgiasouthern.edugeorgiasouthern.edu |
| Amide Nitrogen | Decreased nucleophilicity/basicity | Reduced reactivity as a nucleophile. |
| Molecular Conformation | Influences E/Z isomerism | Can affect binding affinity and reaction stereochemistry. acs.orgnih.gov |
Based on a comprehensive search of available scientific literature, there is currently no specific research published focusing on the detailed mechanistic elucidation, computational chemistry studies, or experimental verification of reaction intermediates for the compound This compound .
Therefore, it is not possible to provide the requested article content for the following sections and subsections while adhering to the strict requirements of scientific accuracy and sole focus on the specified compound:
Mechanistic Elucidation of Novel Reactions Involving the Compound
Experimental Verification of Reaction Intermediates and Pathways
Extensive searches for scholarly articles, including those detailing Density Functional Theory (DFT) studies, computational chemistry analyses, and experimental work on reaction pathways and intermediates specifically for this compound, did not yield any relevant results. The information required to generate a thorough, informative, and scientifically accurate article on these specific topics for this particular compound is not present in the accessible public research domain.
Applications in Chemical Biology and Bioconjugation
Design and Synthesis of Advanced Molecular Probes
The terminal alkyne group of 6-Trifluoroacetamido-1-hexyne serves as a key functional group for the construction of sophisticated molecular probes. This allows for the attachment of reporter molecules, such as fluorophores, through highly specific and efficient click chemistry reactions.
Fluorescent probes are indispensable tools for visualizing and studying biological processes within living systems. bham.ac.uk The synthesis of such probes often involves the conjugation of a fluorophore to a biomolecule of interest. The alkyne group provided by this compound is ideal for this purpose, enabling the covalent attachment of azide-modified fluorophores via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.
The general strategy involves incorporating the 6-amino-1-hexyne moiety (derived from this compound after deprotection of the trifluoroacetamide (B147638) group) into a targeting ligand or biomolecule. This alkyne-tagged molecule can then be reacted with an azide-functionalized fluorescent dye. This modular approach allows for the facile synthesis of a diverse range of fluorescent probes. documentsdelivered.comrsc.orgcsic.es For example, small molecules, peptides, or oligonucleotides can be tagged with the alkyne and subsequently labeled with various fluorophores to create probes for specific cellular targets. The choice of fluorophore can be tailored to the specific imaging application, with options ranging from well-established dyes to advanced photostable and bright fluorophores. nih.govrsc.org
Table 1: Examples of Fluorophores Used in Conjunction with Alkyne-Tagged Biomolecules
| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |
|---|---|---|---|
| Coumarins | ~350-450 | ~400-500 | Environmentally sensitive, useful for sensing applications. |
| Fluoresceins | ~490 | ~520 | High quantum yield, widely used. nih.gov |
| Rhodamines | ~550 | ~580 | Photostable, suitable for long-term imaging. nih.gov |
| Cyanines | ~650-750 | ~670-780 | Near-infrared emission, good for in vivo imaging. |
Note: The excitation and emission maxima are approximate and can vary depending on the specific derivative and local environment.
The modification of nucleotides and their analogues is crucial for studying the function of enzymes that utilize these molecules, such as kinases and ATPases. nih.gov this compound can be used to synthesize alkyne-modified ATP analogues. For instance, the amino group of an adenosine (B11128) precursor can be derivatized with a linker terminating in the 6-amino-1-hexyne moiety. Subsequent phosphorylation steps would then yield an alkyne-functionalized ATP analogue.
These alkyne-tagged ATP analogues serve as chemical reporters to profile ATP-binding proteins. An alkyne-modified NAD analog, 6-alkyne-NAD, has been developed to label substrate proteins of ADP-ribosyltransferases. researchgate.net Similarly, an alkyne-tagged ATP analogue can be used to covalently label ATP-binding proteins in a cell lysate. Following the labeling reaction, a reporter tag, such as biotin-azide or a fluorescent-azide, can be attached via click chemistry. This allows for the subsequent enrichment and identification of the labeled proteins using mass spectrometry, providing a powerful tool for proteomics studies.
Table 2: Key ATP Analogues and Their Applications in Research
| ATP Analogue | Mimics | Key Feature | Research Application |
|---|---|---|---|
| AMP-PNP | Pre-hydrolytic state | Non-hydrolyzable β-γ imido bond | Structural studies of ATP-bound states. nih.gov |
| ATP-γ-S | Pre-hydrolytic state | Thio-substitution on the γ-phosphate | Kinase inhibitor studies. nih.gov |
| ADP-AlFx | Transition state | Planar aluminofluoride complex | Mechanistic studies of ATP hydrolysis. nih.gov |
Strategies for Biomacromolecular Labeling and Modification
The ability to selectively modify large biomacromolecules like proteins and nucleic acids is fundamental to understanding their function and for creating novel therapeutic and diagnostic agents. This compound provides a means to introduce a versatile alkyne handle for such modifications.
The introduction of an alkyne group onto a protein or peptide allows for site-specific modification through click chemistry. nih.govrsc.org One common strategy is to incorporate an unnatural amino acid containing a 6-amino-1-hexyne side chain into the protein sequence during expression. Alternatively, the lysine (B10760008) residues on a protein can be chemically modified with an activated ester of a molecule containing the 6-amino-1-hexyne moiety.
Once the protein or peptide is alkyne-tagged, it can be conjugated to a wide variety of molecules, including:
Fluorophores: for imaging and tracking.
Polyethylene glycol (PEG): to improve pharmacokinetic properties.
Small molecule drugs: to create antibody-drug conjugates (ADCs) or peptide-drug conjugates. nih.gov
Other proteins or peptides: to create well-defined protein complexes. nih.govresearchgate.net
This approach allows for the creation of homogenous bioconjugates with a defined stoichiometry and site of modification, which is often difficult to achieve with traditional protein modification methods. nih.gov
The functionalization of nucleic acids is essential for studying their biological roles and for developing nucleic acid-based diagnostics and therapeutics. researchgate.net Similar to proteins, DNA and RNA can be modified with alkyne groups for subsequent conjugation. This can be achieved by incorporating an alkyne-modified phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis. nih.gov The 6-amino-1-hexyne moiety can be attached to the nucleobase or the sugar-phosphate backbone.
These alkyne-modified oligonucleotides can be used to:
Attach fluorescent dyes for use as probes in fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR). bham.ac.uk
Immobilize DNA on surfaces for the development of DNA microarrays.
Conjugate nucleic acids to proteins to study protein-DNA interactions.
Attach therapeutic agents for targeted delivery.
Development of Bioconjugates for Targeted Delivery and Functional Modulation
A major goal in drug development is to deliver therapeutic agents specifically to diseased cells, thereby increasing efficacy and reducing side effects. nih.govulisboa.pt Bioconjugation strategies utilizing reagents like this compound are central to achieving this goal. The alkyne handle introduced by this molecule allows for the attachment of targeting ligands to a therapeutic payload.
For example, an antibody that specifically recognizes a cancer cell surface antigen can be modified with an alkyne group. A potent cytotoxic drug can be derivatized with an azide (B81097). The antibody and the drug can then be conjugated using click chemistry to create an antibody-drug conjugate (ADC). This ADC will circulate in the body and selectively bind to the cancer cells, delivering the cytotoxic drug directly to the target site.
Similarly, other targeting moieties such as peptides, aptamers, or small molecules can be used to direct the delivery of a variety of payloads, including small molecule drugs, siRNAs, or imaging agents. The versatility of the alkyne-azide click chemistry reaction makes it a powerful tool for the modular construction of such complex bioconjugates for targeted delivery and the functional modulation of biological processes.
Analytical Characterization Methodologies for 6 Trifluoroacetamido 1 Hexyne
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental in isolating 6-Trifluoroacetamido-1-hexyne from reaction mixtures and assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of this compound can be challenging due to the polar nature and hydrogen-bonding capability of the secondary amide group, which can lead to poor peak shape and thermal instability. libretexts.org To overcome these issues, derivatization is often employed. researchgate.net
Derivatization Strategies: The primary goal of derivatization in this context is to replace the active hydrogen on the amide nitrogen with a non-polar, thermally stable group. libretexts.org This increases the compound's volatility and reduces its interaction with the stationary phase of the GC column.
Silylation: This is one of the most common derivatization methods for compounds containing active hydrogens. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to replace the amide proton with a trimethylsilyl (B98337) (TMS) group. mdpi.com The resulting TMS derivative is significantly more volatile and thermally stable, making it well-suited for GC analysis. The reaction is typically carried out by heating the analyte with an excess of the silylating reagent.
Alkylation: This strategy involves replacing the active hydrogen with an alkyl group. While less common than silylation for amides, it is a viable option.
Alkyne Derivatization: While the primary focus is on the amide group, the terminal alkyne can also be derivatized if required, for instance, to enhance detection sensitivity with specific detectors or to facilitate separation from other alkynes. nih.govnih.gov
A typical GC-MS analysis would involve separating the derivatized compound on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms) and detecting it with a mass spectrometer, which provides both quantification and structural information.
Table 1: Potential GC Derivatization Strategies for this compound
| Strategy | Reagent Example | Target Functional Group | Purpose |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Amide (-NH) | Increase volatility, improve thermal stability, and enhance peak shape. |
| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | Amide (-NH) | Increase volatility and introduce a halogenated moiety for electron capture detection (ECD). |
| Alkyne Complexation | Dicobalt octacarbonyl | Alkyne (-C≡CH) | Used for selective capture or to alter chromatographic behavior, though more common in preparative contexts. nih.gov |
High-Performance Liquid Chromatography (HPLC) is an ideal method for the analysis of compounds that may lack the volatility or thermal stability required for GC, and it is frequently used for purity assessment without the need for derivatization. libretexts.orgpreprints.org
Methodology: A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound. In this mode, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. researchgate.net
Stationary Phase: A C18 (octadecylsilyl) column is a common choice, providing effective retention for the moderately non-polar hexyl chain of the molecule.
Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. preprints.orgbas.bg The mobile phase composition is optimized to achieve good resolution and a reasonable retention time. Adding a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape. researchgate.net
Detection: A UV detector is effective for this compound, as the amide bond provides a chromophore that absorbs in the low UV region (around 200-220 nm).
HPLC analysis can provide accurate quantification and purity assessment by measuring the area of the analyte peak relative to standards and any detected impurities. mdpi.com
Table 2: Typical RP-HPLC Conditions for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 5 µm particle size, 250 x 4.6 mm | Standard choice for reversed-phase separation of moderately polar organic molecules. researchgate.net |
| Mobile Phase | Acetonitrile/Water gradient | Allows for efficient elution of the compound and separation from potential impurities with different polarities. preprints.org |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | The amide chromophore exhibits absorbance in this region. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. faccts.de Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. nih.govpreprints.org
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The terminal alkyne proton (H-1) would appear as a triplet. The methylene (B1212753) protons (H-3, H-4, H-5, H-6) would appear as multiplets in the aliphatic region. The NH proton of the amide would appear as a broad singlet or triplet, and its chemical shift can be concentration-dependent.
¹³C NMR: The carbon NMR spectrum would show signals for the two sp-hybridized alkyne carbons, the four sp³-hybridized methylene carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethyl group (which would appear as a quartet due to coupling with the three fluorine atoms).
¹⁹F NMR: Fluorine NMR is particularly useful for trifluoromethyl-containing compounds. nih.gov It would show a single sharp signal, confirming the presence of the CF₃ group.
Conformational Analysis: Trifluoroacetamides can exist as a mixture of E and Z conformational isomers due to restricted rotation around the amide C-N bond. acs.orgnih.gov These conformers may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures. Advanced 2D NMR techniques, such as ¹H-¹⁹F HOESY, can be used to probe through-space interactions between the fluorine atoms and nearby protons, which helps in assigning the major conformation. acs.orgnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H-C(1)≡ | ~1.9 - 2.1 | t | ~68 - 72 |
| ≡C(2)- | - | - | ~82 - 86 |
| -CH₂(3)- | ~2.1 - 2.3 | m | ~17 - 20 |
| -CH₂(4)- | ~1.4 - 1.6 | m | ~27 - 30 |
| -CH₂(5)- | ~1.5 - 1.7 | m | ~24 - 27 |
| -CH₂(6)-N- | ~3.2 - 3.4 | q | ~38 - 42 |
| N-H | ~6.5 - 7.5 | br t | - |
| C=O | - | - | ~156 - 158 (q) |
| CF₃ | - | - | ~115 - 118 (q) |
Note: Predicted values are based on typical ranges for these functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. libretexts.org
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts would be expected, confirming the molecular weight of 193.07 g/mol .
Fragmentation Analysis: With a higher energy technique like Electron Ionization (EI), the molecule will fragment in a predictable manner. miamioh.edu Key fragmentation pathways for this compound would include:
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the hexynyl radical or the trifluoromethyl group.
Cleavage of the C-N bond.
Fragmentation along the alkyl chain.
Loss of the trifluoroacetyl group.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 193 | [C₈H₁₀F₃NO]⁺ | Molecular Ion (M⁺) |
| 124 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |
| 113 | [CF₃CONH₂]⁺ | Cleavage of C-N bond with H transfer |
| 96 | [CF₃CO]⁺ | Cleavage of amide C-N bond |
| 80 | [C₆H₉NH]⁺ | Loss of trifluoroacetyl radical |
| 79 | [C₆H₇]⁺ | Hexynyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz
The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its constituent functional groups:
Terminal Alkyne: A sharp, strong band around 3300 cm⁻¹ for the ≡C-H stretch and a weaker band around 2120 cm⁻¹ for the C≡C stretch.
Secondary Amide: A moderate N-H stretching band around 3300 cm⁻¹, a very strong C=O stretching band (Amide I) around 1700-1730 cm⁻¹, and an N-H bending band (Amide II) around 1550 cm⁻¹. The high frequency of the Amide I band is characteristic of trifluoroacetamides. acs.org
Aliphatic C-H: Stretching vibrations just below 3000 cm⁻¹.
C-F Bonds: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹ due to C-F stretching vibrations.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3300 (sharp, strong) | ≡C-H Stretch | Terminal Alkyne |
| ~3300 (moderate, broad) | N-H Stretch | Secondary Amide |
| 2850 - 2960 | C-H Stretch | Alkyl (CH₂) |
| ~2120 | C≡C Stretch | Alkyne |
| 1700 - 1730 (strong) | C=O Stretch (Amide I) | Trifluoroacetamide (B147638) acs.org |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| 1100 - 1300 (strong) | C-F Stretch | Trifluoromethyl |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 6-Trifluoroacetamido-1-hexyne is a key area of research, with a focus on developing efficient, scalable, and environmentally friendly methods. A plausible and strategic synthetic pathway commences with the commercially available precursor, 6-amino-1-hexyne.
A common route to a protected form of this precursor, N-boc-6-amino-1-hexyne, involves the reaction of 6-amino-1-hexyne with di-tert-butyl dicarbonate. Following the successful protection of the amino group, the next crucial step is the introduction of the trifluoroacetyl group. This can be achieved through trifluoroacetylation of the primary amine. A variety of reagents can be employed for this transformation, including trifluoroacetic anhydride (B1165640) or other activated trifluoroacetic acid derivatives.
Current research is focused on optimizing these synthetic steps with an emphasis on sustainable and green chemistry principles. This includes the exploration of milder reaction conditions, the use of less hazardous solvents, and the development of catalytic methods to improve atom economy and reduce waste. For instance, enzymatic or chemo-enzymatic approaches are being investigated for the acylation step to enhance selectivity and reduce the environmental impact.
| Step | Reaction | Reagents and Conditions | Sustainability Focus |
| 1 | Protection of Amino Group | 6-amino-1-hexyne, Di-tert-butyl dicarbonate, Tetrahydrofuran | Use of greener solvents, catalyst-free reaction. |
| 2 | Deprotection (if necessary) | Acidic conditions (e.g., TFA) | Recyclable acid catalysts. |
| 3 | Trifluoroacetylation | 6-amino-1-hexyne, Trifluoroacetic anhydride or other acylating agents | Exploring enzymatic catalysis, solvent-free conditions. |
Innovations in Bioorthogonal Chemistry Applications for Live Systems
The terminal alkyne group in this compound makes it a prime candidate for applications in bioorthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne functionality is a key component in one of the most widely used bioorthogonal reactions: the azide-alkyne cycloaddition.
This reaction, often referred to as "click chemistry," allows for the specific and efficient labeling of biomolecules. Two main variations are employed in living systems:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction enables the covalent linkage of an alkyne-containing molecule, such as this compound, to an azide-modified biomolecule. Innovations in this area focus on the development of biocompatible copper catalysts and ligands that minimize cellular toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts, strained cyclooctynes can be used, which react spontaneously with azides without the need for a metal catalyst. This compound can be utilized as the alkyne component in labeling probes that react with azide-modified biomolecules within living cells.
The trifluoroacetamido group can serve multiple purposes in these applications. It can act as a protecting group for an amine, which can be deprotected post-labeling to reveal a new functional handle for further modifications. Alternatively, the fluorine atoms can be leveraged for ¹⁹F MRI imaging or as a spectroscopic probe.
Future research in this area will likely involve the use of this compound to create novel bioorthogonal probes for in vivo imaging, targeted drug delivery, and the study of complex biological processes at the molecular level.
| Bioorthogonal Reaction | Key Feature | Role of this compound | Emerging Research |
| CuAAC | High efficiency and specificity | Alkyne-containing probe for labeling azide-modified biomolecules | Development of non-toxic copper ligands for in vivo applications. |
| SPAAC | Copper-free, ideal for live-cell imaging | Alkyne partner for reaction with strained cyclooctynes | Design of novel strained alkynes for faster reaction kinetics. |
Interdisciplinary Research with Materials Science and Nanotechnology for Advanced Functional Materials
The unique properties of this compound also lend themselves to exciting interdisciplinary research at the interface of chemistry, materials science, and nanotechnology. The terminal alkyne provides a versatile handle for the functionalization of a wide range of materials.
Functionalized Nanoparticles: Nanoparticles are being extensively explored for biomedical applications such as targeted drug delivery and diagnostic imaging. The surface of these nanoparticles can be modified with molecules like this compound via its alkyne group. This allows for the subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads through click chemistry. nih.govresearchgate.netepfl.chsemanticscholar.orgacs.org This modular approach facilitates the creation of multifunctional nanoparticle systems with tailored properties for specific applications.
Advanced Polymers: The incorporation of this compound into polymer chains can lead to the development of advanced functional materials. researchgate.netmdpi.comnih.govacs.orgresearchgate.net The alkyne groups along the polymer backbone can serve as points for cross-linking, creating hydrogels with tunable mechanical properties, or for the attachment of bioactive molecules to create smart drug delivery systems that release their cargo in response to specific stimuli. The trifluoroacetamido group can also influence the physical properties of the polymer, such as its solubility and thermal stability.
Future directions in this field include the development of "clickable" polymers and nanoparticles functionalized with this compound for applications in regenerative medicine, advanced diagnostics, and the creation of novel biomaterials with enhanced biocompatibility and functionality.
| Application Area | Role of this compound | Potential Impact |
| Nanoparticle Functionalization | Surface modification via the alkyne group for subsequent bioconjugation. nih.govresearchgate.netepfl.chsemanticscholar.orgacs.org | Creation of targeted drug delivery systems and advanced imaging agents. nih.govresearchgate.netepfl.chsemanticscholar.orgacs.org |
| Polymer Synthesis | Incorporation as a monomer to introduce alkyne functionalities for cross-linking or further modification. researchgate.netmdpi.comnih.govacs.orgresearchgate.net | Development of smart hydrogels, drug-eluting coatings, and other advanced biomaterials. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing 6-trifluoroacetamido-1-hexyne in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling trifluoroacetic anhydride with 1-hexyn-6-amine under anhydrous conditions. Use tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize HCl byproducts . Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. For characterization, employ NMR to confirm trifluoroacetamido group integration and IR spectroscopy to validate alkyne C≡C stretches (~2100 cm) .
Q. How should researchers design experiments to study the stability of this compound under varying conditions?
- Methodological Answer : Use a factorial design to test variables like temperature, pH, and solvent polarity. For example:
| Factor | Levels | Response Variable |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | Degradation rate (%/h) |
| pH | 3, 7, 11 | |
| Solvent | THF, DMSO, HO | |
| Analyze interactions using ANOVA to identify dominant degradation pathways . |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Work in a fume hood with nitrile gloves and lab coats. Store the compound in a desiccator under nitrogen to prevent hydrolysis. Dispose of waste via halogenated solvent containers due to trifluoroacetamide’s persistence .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate transition states for alkyne functionalization. Use software like Gaussian or ORCA to simulate reaction kinetics and identify energetically favorable pathways. Validate simulations with experimental Arrhenius plots .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate NMR and mass spectrometry (MS) data. For example, if NMR shows unexpected splitting, perform heteronuclear correlation (HSQC) to confirm coupling or use high-resolution MS to rule out isotopic interference . Statistical tools like principal component analysis (PCA) can isolate outliers in datasets .
Q. How can researchers design multi-step syntheses incorporating this compound while minimizing side reactions?
- Methodological Answer : Use response surface methodology (RSM) to optimize reaction parameters. For instance, in a Sonogashira coupling step:
| Parameter | Range | Optimal Value |
|---|---|---|
| Catalyst loading | 1–5 mol% | 3 mol% |
| Temperature | 50–90°C | 70°C |
| Reaction time | 12–24 h | 18 h |
| Validate with kinetic modeling to predict byproduct formation . |
Q. What advanced techniques analyze the electronic effects of the trifluoroacetamido group in this compound?
- Methodological Answer : Conduct Hammett substituent constant (σ) calculations using UV-Vis spectroscopy to measure electron-withdrawing effects. Compare with computational electrostatic potential maps from software like Multiwfn .
Methodological Integration
Q. How to integrate computational and experimental data for reaction mechanism elucidation?
- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations with in situ IR monitoring. For example, simulate nucleophilic attack pathways on the alkyne moiety and correlate with experimental IR peaks for intermediate detection .
Q. What statistical approaches are recommended for high-throughput screening of this compound analogs?
- Methodological Answer : Use partial least squares regression (PLS-R) to correlate structural descriptors (e.g., Hammett constants, steric parameters) with bioactivity data. Software like SIMCA or Python’s scikit-learn can automate analysis .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
